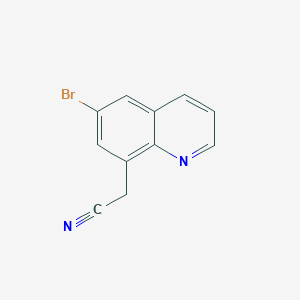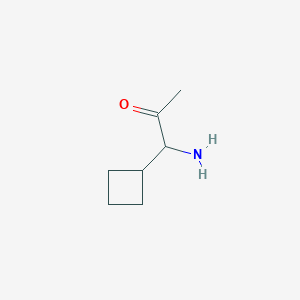
1-Amino-1-cyclobutylacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-cyclobutylacetone is an organic compound with the molecular formula C7H13NO It is characterized by a cyclobutyl ring attached to an acetone moiety, with an amino group at the alpha position
Méthodes De Préparation
The synthesis of 1-Amino-1-cyclobutylacetone can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1-cyclobutylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-1-cyclobutylacetone has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mécanisme D'action
The mechanism by which 1-Amino-1-cyclobutylacetone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring provides conformational rigidity, which can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Amino-1-cyclobutylacetone can be compared with other similar compounds, such as 1-aminocyclopropanecarboxylic acid and its derivatives. These compounds share structural similarities but differ in their ring size and functional groups. The unique cyclobutyl ring in this compound provides distinct chemical properties and reactivity compared to cyclopropane-containing analogs .
Similar compounds include:
- 1-Aminocyclopropanecarboxylic acid
- Coronamic acid
- Norcoronamic acid
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-amino-1-cyclobutylpropan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(9)7(8)6-3-2-4-6/h6-7H,2-4,8H2,1H3 |
Clé InChI |
MXCJVVFAZMKMRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



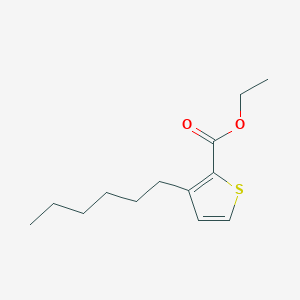


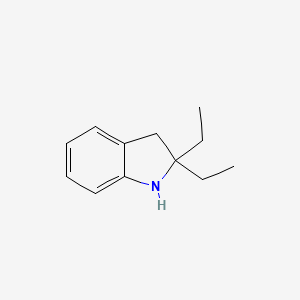
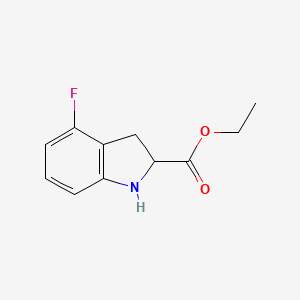

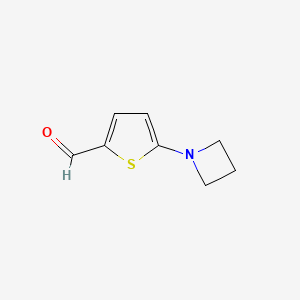
![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13174641.png)
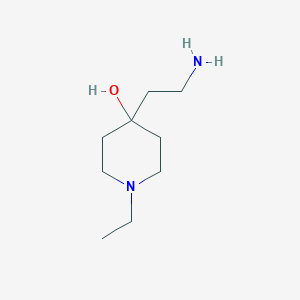
![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
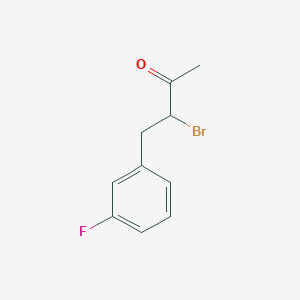
methanol](/img/structure/B13174671.png)
